CCG-1423 is a small-molecule compound that serves as an inhibitor of the RhoA signaling pathway, specifically targeting the myocardin-related transcription factors (MRTFs) and serum response factor (SRF) transcriptional activation. Its chemical structure is characterized by the formula N-[2-(4-chloroanilino)-1-methyl-2-oxoethoxy]-3,5-bis(trifluoromethyl)benzamide, and it has a CAS number of 285986-88-1. This compound has shown promise in various biological assays, particularly in the context of cancer research, where it disrupts transcriptional responses associated with the Rho pathway .
Due to the absence of specific data, it's important to consider general safety precautions when handling unknown organic compounds. This may include wearing personal protective equipment (PPE) like gloves, goggles, and a lab coat while handling the compound and working in a well-ventilated fume hood.
The biological activity of CCG-1423 is notable for its ability to inhibit several cancer-related processes. It has been demonstrated to suppress cancer cell migration, proliferation, and invasion in various cell lines that overexpress RhoA. Additionally, CCG-1423 reduces RNA polymerase II elongation and dampens the transcriptional response to stress stimuli such as heat shock . The compound exhibits selectivity for Rho-overexpressing cells at nanomolar to low micromolar concentrations, making it a potential therapeutic candidate for targeting RhoA-driven malignancies .
The synthesis of CCG-1423 involves several organic chemistry techniques, including coupling reactions and functional group modifications. The process typically begins with the formation of a benzamide derivative followed by the introduction of chloroaniline and trifluoromethyl groups. Specific details on synthetic routes may vary across studies but generally emphasize the importance of maintaining stereochemistry to achieve the desired inhibitory effects on MRTF/SRF pathways .
CCG-1423 has significant potential applications in cancer therapy due to its ability to inhibit RhoA-mediated signaling pathways. It is being explored as a pharmacological tool to disrupt transcriptional responses in various cancers, particularly those characterized by aberrant RhoA signaling. Moreover, its role in modulating cellular processes such as migration and invasion makes it a candidate for therapeutic strategies against metastasis .
Studies have shown that CCG-1423 interacts with multiple molecular targets, including MRTF-A and MICAL-2. These interactions are crucial for its mechanism of action as an inhibitor of RhoA signaling. Isothermal titration calorimetry experiments have confirmed binding affinities between CCG-1423 and these proteins, indicating its effectiveness in modulating their activity within cellular contexts . Further investigations into its binding dynamics and downstream effects on gene expression are ongoing.
Several compounds exhibit structural similarities to CCG-1423 and share common mechanisms of action within the RhoA signaling pathway:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
CCG-203971 | Similar core structure with variations in side chains | Enhanced potency against specific cancer types |
CCG-258531 | Structurally related but less active | Minimal binding affinity compared to CCG-1423 |
CCG-977 | Contains different substituents | Targets different aspects of RhoA signaling |
CCG-1423 stands out due to its specific inhibition of MRTF/SRF-dependent transcriptional activation without altering DNA binding, which differentiates it from other compounds that may target similar pathways but through different mechanisms .
CCG-1423 functions as a potent inhibitor of the RhoA/C signaling pathway, originally identified through high-throughput screening of serum response element-luciferase reporter assays [1]. The compound demonstrates selective inhibition of RhoA transcriptional signaling downstream of multiple activators, including constitutively active Galpha12Q231L, Galpha13Q226L, RhoA-G14V, and RhoC-G14V variants [1]. This pathway inhibition occurs at nanomolar to low micromolar concentrations, with CCG-1423 showing particular efficacy against RhoC-overexpressing melanoma cell lines such as A375M2 and SK-Mel-147 [1].
The mechanism of RhoA pathway inhibition by CCG-1423 operates through downstream effectors rather than direct interaction with RhoA GTPases themselves. The compound blocks serum response element-driven transcription stimulated by upstream RhoA activators, suggesting its primary site of action lies within the transcriptional machinery activated by RhoA signaling [1]. This downstream inhibition results in suppression of RhoA-dependent cellular processes including migration, proliferation, and invasion in various cancer cell models [1].
Mechanistically, CCG-1423 disrupts the RhoA signaling cascade by preventing the nuclear accumulation of MRTF-A/B transcription factors, which serve as critical downstream effectors of RhoA activation [2]. When RhoA becomes activated by extracellular stimuli, it promotes actin polymerization and depletion of the cytoplasmic G-actin pool, normally leading to MRTF-A/B nuclear translocation and subsequent gene transcription [2]. CCG-1423 interferes with this process by targeting the nuclear import machinery required for MRTF-A/B nuclear accumulation [2].
The molecular target identification studies have revealed that CCG-1423 binds directly and specifically to MRTF-A/B proteins through a well-characterized mechanism involving the N-terminal basic domain [2] [3]. Pull-down assays using CCG-1423 conjugated to Sepharose beads (CCG-1423 Sepharose) demonstrated direct binding interactions with MRTF-A, MRTF-B, myocardin, and Phactr1, all of which contain RPEL domains [2] [3].
The binding specificity of CCG-1423 exhibits remarkable selectivity for RPEL-containing proteins. Nuclear Factor E2-related factor 2 (Nrf2), which contains three distinct basic amino acid-rich nuclear localization signals but lacks RPEL domains, showed no binding to CCG-1423 Sepharose [2]. This selectivity indicates that CCG-1423 recognition requires not merely the presence of basic amino acid clusters, but rather specific structural features associated with RPEL domain architecture [2].
The binding affinity between CCG-1423 and MRTF-A/B demonstrates competitive characteristics with G-actin binding. In the presence of G-actin, MRTF-A binding to CCG-1423 Sepharose becomes significantly reduced, while G-actin remains clearly detectable in the bound fraction [2]. This competition arises from the high binding affinity of MRTF-A for G-actin and the spatial proximity of the N-terminal basic domain to the G-actin-binding RPEL motifs [2]. Consequently, G-actin-free MRTF-A represents the preferred target for CCG-1423 binding, explaining why the compound shows maximal effectiveness under conditions of G-actin pool depletion [2].
CCG-1423 exerts its inhibitory effects through direct binding to the nuclear localization signal of MRTF-A/B, specifically targeting the N-terminal basic domain (NB) that functions as a critical component of the nuclear import machinery [2] [3]. The N-terminal basic domain of MRTF-A contains an unusually extended bipartite nuclear localization signal comprising two basic elements separated by approximately 30 residues [4] [5].
The basic amino acid residues within the N-terminal basic domain play a critical role in CCG-1423 binding specificity. Mutagenesis studies targeting these basic residues have demonstrated their essential contribution to CCG-1423 binding, with mutations in these sites substantially reducing compound affinity [2]. The interaction between CCG-1423 and the nuclear localization signal involves physical occlusion of the basic residues that normally serve as recognition elements for importin proteins [2].
The nuclear localization signal of MRTF-A/B exhibits structural features that make it particularly susceptible to CCG-1423 binding. The extended bipartite nature of the signal, with basic elements embedded within the RPEL domain, creates a unique binding interface that CCG-1423 can recognize with high specificity [4]. This structural arrangement allows CCG-1423 to discriminate between RPEL-containing proteins and other nuclear-localized proteins that possess conventional nuclear localization signals [2].
Stereospecific binding studies have revealed that the S-isomer of CCG-1423 exhibits modestly but significantly higher binding affinity for the nuclear localization signal compared to the R-isomer [6]. Docking simulation studies support these experimental findings, demonstrating that the S-isomer shows enhanced complementarity for the N-terminal basic domain binding site [6]. This stereoselectivity provides additional evidence for the specific nature of the CCG-1423-nuclear localization signal interaction [6].
The primary mechanism by which CCG-1423 inhibits MRTF-A/B nuclear import involves competitive disruption of importin α/β1 heterodimer binding to the nuclear localization signal [2] [3]. In vitro binding studies have demonstrated that CCG-1423 treatment markedly reduces the interaction between MRTF-A and importin α/β1, while the formation of the importin α/β1 heterodimer itself remains unaffected [2].
The disruption of importin α/β1 transport occurs through a masking mechanism rather than direct inhibition of importin proteins. CCG-1423 does not bind directly to importin α/β1 components, as evidenced by the absence of importin binding to CCG-1423 Sepharose in pull-down assays [2]. Instead, the compound prevents importin α/β1 recognition of MRTF-A/B by occupying the nuclear localization signal binding site [2].
Nuclear import assays using semi-permeabilized cells have confirmed that CCG-1423 blocks the importin α/β1-dependent nuclear transport of MRTF-A [4]. The compound prevents nuclear import in a concentration-dependent manner, with effectiveness correlating with the binding affinity for the nuclear localization signal [2]. This inhibition can be overcome by competitive displacement with high concentrations of nuclear localization signal peptides, further confirming the competitive nature of the inhibition [2].
The specificity of importin α/β1 transport disruption by CCG-1423 has been validated through siRNA-mediated depletion studies. Knockdown of importin β1 expression substantially inhibits MRTF-A nuclear accumulation induced by various stimuli, including serum stimulation, cytochalasin D treatment, and leptomycin B treatment [4]. The rescue of nuclear accumulation by expression of siRNA-resistant importin β1 variants confirms the specificity of this pathway [4].
CCG-1423 potently inhibits serum response factor-dependent gene transcription through its effects on MRTF-A/B nuclear localization and subsequent transcriptional complex formation [1]. The compound demonstrates an IC50 of approximately 1 μM in PC-3 cells for inhibition of SRF-driven luciferase expression following stimulation with constitutively active Galpha13 [1]. This inhibition occurs downstream of RhoA activation but upstream of DNA binding, suggesting that CCG-1423 affects the assembly or function of the MRTF-SRF transcriptional complex [1].
The mechanism of SRF transcription inhibition involves disruption of the nuclear accumulation of MRTF-A/B coactivators, which are essential for maximal SRF-dependent gene expression [2]. Under normal conditions, depletion of the cytoplasmic G-actin pool leads to MRTF-A/B nuclear translocation, where these factors bind to SRF and enhance transcription from serum response elements [2]. CCG-1423 prevents this nuclear accumulation, thereby reducing the availability of MRTF coactivators for SRF-mediated transcription [2].
The selectivity of CCG-1423 for MRTF-dependent transcription has been demonstrated through comparative studies with other transcriptional activators. The compound blocks transcription activated by MRTF-A but shows no inhibitory effect on transcription induced by SRF-VP16 or GAL4-VP16 fusion proteins [1]. This selectivity indicates that CCG-1423 specifically targets the MRTF component of the transcriptional machinery rather than affecting SRF directly or general transcriptional processes [1].
Recent studies have revealed that CCG-1423 and related compounds exert broader effects on transcription beyond the MRTF-SRF pathway. Precision run-on sequencing analyses have demonstrated that CCG-1423 reduces RNA polymerase II elongation and severely dampens transcriptional responses to cellular stress [7]. These effects appear to involve reduction of RNA polymerase II processivity, leading to premature transcription termination and altered gene expression patterns [7].
While specific mechanistic details regarding MLK1 (MKL1) nuclear localization inhibition by CCG-1423 are less extensively characterized compared to other targets, the compound has been shown to affect the nuclear accumulation of megakaryoblastic leukemia 1 protein in various cellular contexts [8]. MLK1, also known as MKL1, represents another member of the myocardin family of transcription factors that shares structural and functional similarities with MRTF-A/B [8].
The regulation of MLK1 nuclear localization involves similar mechanisms to those governing MRTF-A/B, including sensitivity to G-actin binding and dependence on importin-mediated nuclear transport [8]. Studies in megakaryocyte differentiation models have demonstrated that MLK1 nuclear accumulation can be blocked by treatments that inhibit RhoA activity or actin polymerization [9]. This suggests that CCG-1423, through its effects on the RhoA-actin-MRTF pathway, would similarly affect MLK1 nuclear localization [9].
The nuclear localization of MLK1 exhibits cell-type-specific regulation, with some cells displaying constitutive nuclear MLK1 localization while others show stimulus-dependent translocation [8] [9]. In contexts where MLK1 nuclear accumulation depends on actin polymerization and RhoA activation, CCG-1423 treatment would be expected to prevent this nuclear translocation through mechanisms analogous to those affecting MRTF-A/B [8].
The functional consequences of MLK1 nuclear localization inhibition by CCG-1423 include reduced activation of SRF target genes and altered cellular differentiation programs. In megakaryocyte differentiation studies, nuclear MLK1 accumulation correlates with activation of genes involved in platelet formation and hemostasis [9]. Therefore, CCG-1423-mediated inhibition of MLK1 nuclear localization would be predicted to affect these differentiation-related transcriptional programs [9].
The effectiveness of CCG-1423 demonstrates profound dependence on cellular G-actin pool dynamics, with the compound showing maximal inhibitory activity under conditions of G-actin depletion [2] [10]. This dependence arises from the competitive relationship between G-actin and CCG-1423 for binding to MRTF-A/B proteins [2]. When cytoplasmic G-actin levels are high, MRTF-A/B forms stable complexes with G-actin through the RPEL domains, which prevents CCG-1423 access to the nearby nuclear localization signal [2].
The competitive binding mechanism has been extensively characterized through controlled manipulation of cellular actin dynamics. Treatment with latrunculin B, which disrupts F-actin and increases G-actin levels, reduces CCG-1423 binding to MRTF-A in whole cell extracts [10]. Conversely, jasplakinolide treatment, which stabilizes F-actin and depletes G-actin, enhances CCG-1423 binding effectiveness [10]. These pharmacological manipulations confirm that G-actin-free MRTF-A represents the preferred target for CCG-1423 binding [10].
The physiological relevance of G-actin pool dynamics in CCG-1423 action becomes apparent during cellular responses to extracellular stimuli. Serum stimulation rapidly depletes cytoplasmic G-actin through RhoA-mediated actin polymerization, creating optimal conditions for CCG-1423 to bind MRTF-A/B and prevent nuclear import [2]. Under serum-starved conditions, when G-actin levels remain high, CCG-1423 shows minimal inhibitory effects on MRTF-A/B nuclear localization [2].
The binding affinity relationships between G-actin, CCG-1423, and MRTF-A/B have been quantitatively characterized through competitive binding studies. The high binding affinity of MRTF-A for G-actin (in the nanomolar range) ensures that MRTF-A preferentially forms complexes with G-actin when available [2]. Only when G-actin becomes depleted does CCG-1423 gain access to the nuclear localization signal binding site on MRTF-A/B [2]. This competitive relationship explains why CCG-1423 functions most effectively as a signal-dependent inhibitor, becoming active precisely when cells attempt to activate MRTF-dependent transcription [2].
The temporal dynamics of G-actin pool changes following cellular stimulation create a window of opportunity for CCG-1423 action. Following serum stimulation, G-actin levels rapidly decrease due to actin polymerization, allowing CCG-1423 to bind MRTF-A/B and prevent nuclear import [2]. As cellular responses progress and actin dynamics normalize, G-actin levels may recover, potentially reducing CCG-1423 effectiveness [2]. This temporal relationship suggests that CCG-1423 functions as an acute inhibitor of MRTF-mediated responses rather than a sustained transcriptional suppressor [2].